Ifenprodil

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Comprehensive Technical Guide: Ifenprodil's Mechanism of Action as an NMDA Receptor Antagonist

Introduction and Significance

Ifenprodil represents a prototypical NR2B-selective antagonist that has become an indispensable pharmacological tool in neuroscience research and drug development. Originally identified in the late 1980s, this compound exhibits a unique mechanism of action distinct from other N-methyl-D-aspartate (NMDA) receptor antagonists—it is neither a competitive antagonist at the glutamate or glycine binding sites nor a direct channel blocker [1]. Its discovery opened new avenues for developing subtype-specific NMDA receptor modulators with potentially improved therapeutic indices compared to non-selective antagonists. This compound and its derivatives have attracted significant research interest due to their potential applications as neuroprotectants, anticonvulsants, analgesics, and for the treatment of Parkinson's disease and other neurological disorders [2].

The significance of this compound in neuroscience research stems from its remarkable selectivity profile, showing over 200-fold preference for NMDA receptors containing the NR2B subunit over those containing NR2A, NR2C, or NR2D subunits [3] [1]. This selectivity has made this compound an invaluable tool for dissecting the functional roles of specific NMDA receptor subtypes both in vitro and in vivo, and for studying the properties and regulation of NMDA receptors at the molecular level [2]. The compound's unique allosteric mechanism, which involves modulation of proton sensitivity and use-dependent inhibition, provides insights into fundamental aspects of NMDA receptor gating and modulation [2] [3].

NMDA Receptor Structure and Function

NMDA Receptor Subunit Composition

NMDA receptors are obligate heterotetramers typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits [3]. The four GluN2 subunits (GluN2A-D) exhibit distinct expression patterns throughout the central nervous system and determine the receptor's pharmacological properties and kinetic characteristics [3]. In some cases, GluN3 subunits may incorporate into the receptor complex, further expanding functional diversity. The expression of different GluN2 subunits is developmentally regulated and varies by brain region, creating receptor populations with distinct physiological and pharmacological properties [4].

Table: NMDA Receptor Subunit Characteristics

| Subunit | Primary Agonist | Expression Pattern | Key Characteristics |

|---|---|---|---|

| GluN1 | Glycine | Ubiquitous | Obligatory subunit; multiple splice variants |

| GluN2A | Glutamate | Widespread in adult forebrain | Fast kinetics; synaptic localization |

| GluN2B | Glutamate | Early development; forebrain | Slow kinetics; high this compound sensitivity |

| GluN2C | Glutamate | Cerebellum, thalamus | Reduced Mg²⁺ sensitivity; low conductance |

| GluN2D | Glutamate | Early development; midbrain | Very slow kinetics; extrasynaptic |

Structural Organization of NMDA Receptors

NMDA receptors exhibit a complex modular architecture with multiple domains:

Amino-Terminal Domain (ATD): Also known as the N-terminal domain (NTD), this extracellular region is structurally homologous to bacterial leucine/isoleucine/valine-binding protein (LIVBP) and forms the binding site for allosteric modulators like this compound and zinc [5] [3]. The ATD is composed of ~380 amino acids arranged in a bilobed structure (R1 and R2 lobes) that adopts different conformations during receptor activation and inhibition [5].

Ligand-Binding Domain (LBD): This extracellular region is organized into two segments (S1 and S2) that form a clamshell-like structure binding the primary agonists glutamate (GluN2) and glycine (GluN1) [5]. The LBD is distantly related to bacterial periplasmic binding proteins, particularly glutamine binding protein (GlnBP) [5].

Transmembrane Domain (TMD): Consists of three transmembrane segments (TM1, TM3, and TM4) and a re-entrant pore loop (TM2) that forms the ion channel selectivity filter [5].

C-Terminal Domain (CTD): An intracellular region involved in receptor trafficking, synaptic anchoring, and signal transduction [5].

In tetrameric NMDA receptors, these domains arrange as stacked dimers of heterodimers, with the overall structure displaying a dimer-of-dimers architecture [3]. The ATDs form the upper extracellular layer, followed by the LBDs, with the TMDs creating the ion conduction pathway [6].

This compound Binding Site and Structural Biology

Location of the this compound Binding Site

The high-affinity this compound binding site is located deep within the dimer interface formed by the amino-terminal domains (ATDs) of GluN1 and GluN2B subunits [3]. Structural studies using X-ray crystallography and cryo-electron microscopy have revealed that this compound binds at the GluN1-GluN2B ATD heterodimeric interface, where it stabilizes the receptor in a closed conformation [6]. This binding pocket is distinct from the agonist binding sites in the ligand-binding domains and from the ion channel pore, consistent with this compound's allosteric mechanism of action [3].

Recent crystal structures of GluN1-GluN2B NMDA receptors in complex with this compound have demonstrated that the compound binds within a hydrophobic pocket created by residues from both subunits, primarily in the R1/R2 domain of GluN1 and the corresponding region of GluN2B [2] [6]. This region, like the S1/S2 agonist binding domain, shares homology with bacterial periplasmic binding proteins [2]. The this compound binding site is structurally related to the zinc binding site in the ATD of GluN2A, explaining the similar mechanisms of inhibition between this compound at GluN2B-containing receptors and zinc at GluN2A-containing receptors [5].

Molecular Interactions in the this compound Binding Site

The interaction between this compound and its binding pocket involves both hydrophobic contacts and specific hydrogen bonds with critical residues. Key interactions include:

- GluN1Ser132: Forms hydrogen bonds with the phenol group of this compound [4]

- GluN2BTyr175: Interacts with the piperidine ring of this compound [4]

- GluN2BMet207: Contributes to hydrophobic interactions stabilizing this compound binding [4]

Additional residues identified as critical for this compound inhibition include both hydrophilic and hydrophobic amino acids in the LIVBP-like domain of GluN2B [5]. Mutagenesis studies have confirmed that alterations at these positions significantly impact this compound potency, with some mutations reducing this compound sensitivity by more than 1000-fold [5]. The binding of this compound stabilizes the closed conformation of the GluN2B ATD, which in turn influences the conformation of the ligand-binding domains and reduces channel opening probability [6].

Figure 1: Allosteric inhibition mechanism of this compound showing the signal transduction from binding at the ATD interface to reduced channel gating

Allosteric Inhibition Mechanism

Conformational Effects on Receptor Structure

This compound binding at the GluN1-GluN2B ATD interface triggers substantial conformational rearrangements throughout the extracellular domains of the NMDA receptor. Structural studies comparing this compound-bound and apo states reveal that this compound binding stabilizes the closed-cleft conformation of the GluN2B ATD, which in turn alters the orientation between ATD and LBD layers [6]. This reorganization at the ATD level is allosterically coupled to changes in the ligand-binding domains, particularly reducing the degree of cleft closure in the GluN2B LBD even when glutamate is bound [6] [3].

The this compound-induced conformational state represents an allosterically inhibited state that exhibits reduced channel open probability despite the presence of bound agonists [6]. This mechanism involves a tightening of the GluN1-GluN2B ATD interface and a corresponding shift in the LBD layer that reduces the energy favoring channel opening [3]. The transition between active and this compound-inhibited states involves a marked change in the dihedral angle between ATD dimers and a rearrangement of the GluN1-GluN2B ATD heterodimeric interface [6].

Effects on Channel Gating Kinetics

Single-channel recordings have revealed that this compound reduces channel open probability through two primary mechanisms:

Lengthening of Closed Times: this compound-bound receptors exhibit prolonged closures between opening events, reflecting an increased energy barrier to channel activation [3]. Analysis of single-channel kinetics demonstrates that this compound specifically increases the duration of certain closed states, particularly those corresponding to pre-gating conformational changes [3].

Shortening of Open Times: this compound also decreases the mean open time of the channel, favoring transitions to closed states once opened [3]. This effect is associated with a shift in the prevalence of different gating modes, with this compound-bound receptors spending more time in low-open-probability gating modes [3].

These kinetic alterations result in an overall ~75% reduction in channel open probability (Pₒ) at saturating this compound concentrations (150 nM) [3]. The compound's effect is characterized by slow binding kinetics, with on-rates much slower than the solution exchange rate in recording systems, consistent with a mechanism involving conformational selection rather than simple binding [5].

Modulation of Agonist and Endogenous Ligand Sensitivity

This compound binding allosterically modulates the receptor's sensitivity to various endogenous ligands:

Glutamate Sensitivity: this compound-bound receptors exhibit an approximately 5-fold higher apparent affinity for glutamate, though this increased binding does not translate to enhanced channel activation [3].

Glycine Sensitivity: this compound reduces the receptor's sensitivity to its co-agonist glycine, effectively shifting the glycine concentration-response curve to the right [3].

Proton Sensitivity: this compound enhances the receptor's sensitivity to inhibition by ambient protons, effectively increasing proton inhibition at physiological pH [2] [3]. This mechanism may contribute significantly to this compound's overall inhibitory effect, particularly under slightly acidic conditions.

Zinc Potentiation: this compound's action is mutually exclusive with zinc inhibition at GluN2B-containing receptors, suggesting overlapping or interacting regulatory mechanisms [5].

Table: Functional Effects of this compound on NMDA Receptor Properties

| Parameter | Effect of this compound | Functional Consequence |

|---|---|---|

| Channel Open Probability | Decreased by ~75% | Reduced ion flux through receptor |

| Mean Open Time | Decreased | Shorter channel openings |

| Closed Times | Increased | Longer intervals between openings |

| Glutamate Apparent Affinity | Increased (~5x) | Enhanced glutamate binding |

| Glycine Potency | Decreased | Reduced co-agonist efficacy |

| Proton Sensitivity | Increased | Enhanced tonic inhibition at physiological pH |

| Voltage Dependence | Minimal effect | Voltage-independent block |

Subunit Selectivity and Structure-Activity Relationships

Molecular Basis of NR2B Selectivity

This compound's remarkable selectivity for GluN2B-containing receptors derives from specific molecular interactions and structural features unique to the GluN2B ATD. Comparative studies between GluN2B and other GluN2 subunits have identified key residues that confer high this compound sensitivity:

The GluN2B ATD contains a unique combination of amino acids that create a binding pocket with optimal shape and chemical complementarity for this compound [5]. Chimeric studies replacing portions of GluN2B with corresponding GluN2A sequences have demonstrated that the ATD is both necessary and sufficient for high-affinity this compound binding [5].

Specific residues such as GluN2B Ile150, Lys234, and others in the LIVBP-like domain control this compound inhibition, as demonstrated by mutagenesis studies [5]. When these residues are mutated to their GluN2A counterparts, this compound sensitivity decreases dramatically.

The GluN1-GluN2B ATD interface presents a unique geometry that stabilizes this compound binding in a manner not possible at other subunit combinations [6] [3]. The specific orientation between GluN1 and GluN2B ATDs creates a binding pocket with optimal dimensions and chemical properties for this compound interaction.

Recent structural work has identified that some GluN2B-selective compounds, such as EVT-101 and Ro 04-5595, bind to overlapping but distinct sites within the GluN1-GluN2B ATD interface [4]. These compounds exhibit different potency rankings (EVT-101 > Ro 25-6981 > this compound > eliprodil) that correlate with their specific interaction patterns with key residues in the binding pocket [4].

Structure-Activity Relationship of Phenylethanolamine Analogs

Extensive structure-activity relationship (SAR) studies have been conducted on this compound and related phenylethanolamines to optimize their pharmacological properties:

The phenol group of this compound is critical for hydrogen bonding with GluN1Ser132 and other residues in the binding pocket [4].

The piperidine ring contributes to hydrophobic interactions with the binding site, particularly with residues such as GluN2BTyr175 [4].

The hydroxypropyl linker between the aromatic and amine portions provides appropriate spacing and flexibility for optimal binding orientation.

Modifications to the benzyl group on the piperidine ring can dramatically alter potency, selectivity, and pharmacokinetic properties [1].

These SAR studies have led to the development of second-generation compounds with improved properties, including Ro 25-6981 (greater potency and selectivity) and EVT-101 (investigated in clinical trials), which retain the NR2B selectivity but offer optimized pharmacokinetic and safety profiles [4].

Therapeutic Applications and Research Implications

Neurological Disorders

This compound and related NR2B-selective antagonists have shown promise in numerous preclinical models of neurological disorders:

Neuroprotection: this compound exhibits neuroprotective effects in models of cerebral ischemia, traumatic brain injury, and neurodegenerative disorders, primarily through reduction of excitotoxic calcium influx [2]. The compound's use-dependence makes it particularly effective under pathological conditions of excessive glutamate release.

Pain Management: NR2B-selective antagonists demonstrate analgesic efficacy in various pain models, with particular promise for neuropathic pain conditions [2] [7]. The restricted distribution of GluN2B subunits in specific pain pathways may enable targeted pain relief with reduced side effects.

Parkinson's Disease: this compound may ameliorate motor symptoms and provide neuroprotection in Parkinsonian models, possibly through modulation of corticostriatal signaling [2].

Epilepsy: this compound exerts anticonvulsant effects in multiple animal models of epilepsy, including pentylenetetrazol-induced seizures, maximal electroshock tests, and kindling models [8]. However, efficacy varies across different seizure models.

Reward and Addiction: this compound suppresses the rewarding effects of morphine in place preference paradigms, suggesting potential applications in addiction treatment [7].

Emerging Applications

Recent research has revealed unexpected applications for this compound beyond traditional neurological domains:

Oncology: Genome-scale metabolic modeling identified this compound as a potential therapeutic agent for prostate cancer [8]. Experimental studies confirmed that this compound (100 μM) significantly reduced viability in prostate cancer cell lines (LNCap, 22Rv1, PC3) while sparing normal prostate epithelial cells (RWPE-1) [8].

Peripheral Nerve Regeneration: NMDA receptors containing GluN2B and GluN2D subunits are expressed in Schwann cells, where they regulate metabolic reprogramming during nerve repair [9]. This compound-sensitive signaling drives glycolysis and oxidative phosphorylation through PI3K/AKT/mTOR and HIF-1α/c-Myc pathways, facilitating axonal regeneration [9].

Table: Evidence for Therapeutic Applications of this compound

| Therapeutic Area | Model System | Key Findings | References |

|---|---|---|---|

| Neuroprotection | In vitro excitotoxicity models | Reduces NMDA-mediated calcium influx and neuronal death | [2] |

| Pain Management | Morphine-induced place preference in mice | Suppresses rewarding effects of morphine | [7] |

| Epilepsy | PTZ-induced seizures in rodents | Raises seizure threshold in multiple models | [8] |

| Prostate Cancer | Cancer cell lines | Reduces viability of cancer but not normal cells | [8] |

| Nerve Regeneration | Schwann cell cultures | Modulates metabolic adaptation during repair | [9] |

Experimental Protocols and Methodologies

Electrophysiological Characterization

Whole-cell voltage-clamp recording provides a direct method for quantifying this compound effects on recombinant or native NMDA receptors:

Cell Preparation: Human embryonic kidney (HEK) 293 cells transfected with rat GluN1-1a and GluN2B subunits, or primary neuronal cultures from chicken embryo forebrain (E10) expressing native GluN2B-containing receptors [4] [3].

Recording Solutions:

- Extracellular: 100 mM NaCl, 5 mM HEPES, 0.3 mM BaCl₂, 10 mM Tricine (pH 7.3 with KOH)

- Intracellular: 135 mM CsF, 33 mM CsOH, 2 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPBS, 11 mM EGTA (pH 7.4 with CsOH) [3]

Agonist Application: Saturating concentrations of L-glutamate and glycine (100 μM each) to fully activate receptors [5]

This compound Application: Sequential applications of increasing this compound concentrations (0.03-30 μM) for extended durations (30-120 seconds) to account for slow binding kinetics [5]

Data Analysis: Current inhibition measured relative to control responses and fitted with Hill equation:

where IC50 = half-maximal inhibitory concentration, nH = Hill coefficient, and a = maximal inhibition [5]

Calcium Influx Assays

Functional assessment of this compound potency using calcium-sensitive dyes:

Cell Preparation: Primary forebrain cultures from chicken embryo (E10) or cortical neuronal cultures [4]

Dye Loading: Incubation with Fura-2 AM (cell-permeant calcium indicator) for 30-45 minutes [4]

Receptor Activation: NMDA receptor stimulation with glutamate/glycine in magnesium-free solution

Calcium Imaging: Quantification of calcium influx via ratiometric fluorescence measurement (excitation 340/380 nm, emission 510 nm) [4]

Inhibition Curves: Concentration-response relationships for this compound and comparison compounds (EVT-101, Ro 25-6981, eliprodil) to determine EC50 values [4]

Molecular Docking and Dynamics Simulations

Computational approaches for studying this compound-receptor interactions:

Structure Preparation: X-ray crystal structures of GluN1/GluN2B amino-terminal domain (ATD) from Protein Data Bank [4]

Binding Site Identification: Detection of this compound-binding pocket and alternative binding sites (e.g., EVT-101 site) [4]

Docking Simulations: Prediction of ligand binding poses and interaction patterns using docking software [4]

Molecular Dynamics: Simulation of receptor-ligand complexes in solvated lipid bilayers to assess stability and identify key interactions [4]

Mutagenesis Studies: In silico mutation of critical residues (e.g., GluN1Ser132, GluN2BTyr175, GluN2BMet207) to validate their contribution to binding [4]

Figure 2: Experimental workflow for comprehensive characterization of this compound mechanism of action

Conclusion and Future Perspectives

This compound continues to serve as both an invaluable pharmacological tool and a lead compound for therapeutic development. Its unique mechanism of allosteric inhibition at the GluN1-GluN2B ATD interface provides a template for developing subunit-selective NMDA receptor modulators with improved therapeutic indices. The detailed structural insights gained from recent cryo-EM and crystallographic studies have revolutionized our understanding of this compound's mechanism, revealing how binding at a site distant from the channel pore can allosterically influence channel gating.

Future research directions include:

Advanced Compound Design: Structure-based drug design of novel chemotypes with improved selectivity, pharmacokinetics, and blood-brain barrier penetration [4]

Therapeutic Optimization: Development of compounds with specific properties tailored to particular neurological indications (e.g., neuroprotection vs. analgesia) [2]

Biological Exploration: Further investigation of NMDA receptor functions in non-neuronal cells and peripheral tissues, building on recent findings in Schwann cells and cancer models [9] [8]

Mechanistic Studies: Elucidation of how this compound-induced conformational changes are transmitted through the receptor complex to control channel gating

References

- 1. Antagonists selective for NMDA receptors containing the ... [pubmed.ncbi.nlm.nih.gov]

- 2. , a novel this compound antagonist: site and NMDA ... receptor mechanism [pubmed.ncbi.nlm.nih.gov]

- 3. Articles this compound Effects on GluN2B-Containing Glutamate ... [sciencedirect.com]

- 4. Exploring the overlapping binding sites of this compound and ... [pmc.ncbi.nlm.nih.gov]

- 5. Mapping the Binding Site of the Neuroprotectant this compound on ... [pmc.ncbi.nlm.nih.gov]

- 6. Activation of NMDA and the receptors ... | Nature mechanism of [nature.com]

- 7. Effects of the non-competitive NMDA receptor antagonist ... [pubmed.ncbi.nlm.nih.gov]

- 8. This compound - an overview [sciencedirect.com]

- 9. NMDA Receptors Coordinate Metabolic Reprogramming and ... [pmc.ncbi.nlm.nih.gov]

GluN2B subunit selective NMDA receptor antagonist

References

- 1. : Emerging Insights into Molecular... NMDA Receptor Antagonists [pmc.ncbi.nlm.nih.gov]

- 2. A comprehensive description of GluN2B-selective N-methyl ... [sciencedirect.com]

- 3. - Wikipedia NMDA receptor [en.wikipedia.org]

- 4. Structural insights into GluN2B-containing NMDA receptor ... [pubs.rsc.org]

- 5. The discovery of subunit-selective GluN1/GluN2B NMDAR ... [pmc.ncbi.nlm.nih.gov]

- 6. Context-Dependent GluN2B-Selective Inhibitors of NMDA ... [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological blockade of GluN2B-containing NMDA ... [sciencedirect.com]

- 8. on Antagonistic / action mediated currents of two... NMDA GluN 2 B [bmcneurosci.biomedcentral.com]

- 9. Structure-Activity Relationship of NMDA Receptor Ligands ... [pmc.ncbi.nlm.nih.gov]

Ifenprodil Binding to the N-Terminal Domain of NMDA Receptors: Molecular Mechanisms and Experimental Approaches

Introduction and Background

Ifenprodil is a prototypical noncompetitive antagonist of N-methyl-D-aspartate (NMDA) receptors that exhibits remarkable selectivity for GluN2B-containing receptors. As a representative of the phenylethanolamine class of compounds, this compound and its derivatives have attracted significant interest as candidate neuroprotective agents and pharmacological tools for discriminating NMDA receptor subpopulations [1] [2]. The therapeutic potential of GluN2B-selective antagonists stems from their more favorable side effect profile compared to non-subunit-selective NMDA receptor antagonists, with applications in various neurological disorders including stroke, traumatic brain injury, and chronic pain [1] [3].

The structural basis for this compound's subunit selectivity remained elusive for many years despite extensive functional characterization. Initial studies proposed conflicting models, with some suggesting a binding site in the NR1 subunit and others implicating the NR2B subunit [2]. Breakthrough research eventually demonstrated that this compound binds to the N-terminal domain (NTD) of NMDA receptors, specifically to a region homologous to bacterial leucine/isoleucine/valine-binding protein (LIVBP) [1]. This discovery fundamentally advanced our understanding of NMDA receptor modulation and opened new avenues for structure-based drug design targeting the LIVBP-like domain of the GluN2B subunit.

Structural Basis of this compound Binding

Binding Site Location and Architecture

The this compound binding site is located at the interface between GluN1 and GluN2B N-terminal domains (NTDs), which form a heterodimer with a bilobed structure (Venus flytrap motif) [4] [5]. These NTDs exhibit structural similarity to bacterial periplasmic binding proteins, particularly the leucine/isoleucine/valine-binding protein (LIVBP) [1] [2]. The NTD of each subunit consists of two lobes, designated R1 (N-terminal lobe) and R2 (C-terminal lobe), which form a cleft where regulatory molecules can bind [4] [5].

Crystallographic studies have revealed that this compound binds deep within the heterodimer interface formed by the GluN1 and GluN2B NTDs [3] [5]. Specifically, the this compound binding site comprises residues on the surface of the R1 lobe of GluN1 together with residues near the cleft between the R1 and R2 lobes of GluN2B [5]. This strategic positioning allows this compound to stabilize a specific conformation of the NTD heterodimer, thereby exerting its allosteric inhibitory effects on receptor function.

Key Residues Involved in this compound Binding

Table 1: Key residues in GluN1 and GluN2B subunits critical for this compound binding and inhibition

| Subunit | Residue | Location | Role in this compound Binding |

|---|---|---|---|

| GluN1 | Ser132 | R1 lobe surface | Contributes to binding interface [6] |

| GluN2B | Lys234 | LIVBP-like domain cleft | Controls this compound inhibition [1] |

| GluN2B | Tyr175 | LIVBP-like domain | Critical interaction residue [6] |

| GluN2B | Met207 | LIVBP-like domain | Critical interaction residue [6] |

| GluN2B | Trp117 | LIVBP-like domain | Hydrophobic interaction [1] |

| GluN2B | Ile150 | LIVBP-like domain | Hydrophobic interaction [1] |

| GluN2B | Met134 | LIVBP-like domain | Differentiates binding sites [6] |

| GluN2B | Ala135 | LIVBP-like domain | Differentiates binding sites [6] |

Extensive mutagenesis studies have identified numerous hydrophobic and hydrophilic residues that control this compound inhibition [1]. The location of these residues in the modeled three-dimensional structure indicates that this compound binds in the cleft of the LIVBP-like domain of GluN2B through a Venus-flytrap mechanism that resembles zinc binding to the LIVBP-like domain of GluN2A [1] [2]. This mechanistic similarity is particularly interesting given the parallel functional characteristics between this compound inhibition of GluN2B-containing receptors and zinc inhibition of GluN2A-containing receptors [2].

Mechanism of Allosteric Inhibition

This compound exerts its effects through allosteric inhibition of NMDA receptor function rather than direct channel blockade. Structural studies indicate that this compound binding at the GluN1/GluN2B NTD interface causes the R1 lobes of GluN1 and GluN2B to approach each other, inducing conformational changes that are transmitted through the receptor structure to the channel gate [5]. This mechanism stands in contrast to spermine's effect, which promotes an open space between the R1 lobes [5].

At the functional level, this compound binding results in several distinct effects on receptor gating:

- Decreased equilibrium open probability by raising an energetic barrier to activation [3]

- Biased gating toward low open probability gating modes [3]

- Reduced frequency of channel openings [3]

- Shorter average duration of opening events [3]

The following diagram illustrates the allosteric inhibition mechanism:

This compound binds at the GluN1/GluN2B NTD interface, stabilizing a closed channel state through allosteric mechanisms.

This compound inhibition exhibits several characteristic properties: it is noncompetitive with agonists, voltage-independent, incomplete (does not fully block current), and exhibits use dependence whereby glutamate binding enhances this compound binding and vice versa [2] [3]. The inhibition is also pH-dependent and only weakly affected by the insertion of the NR1 exon 5 [2].

Experimental Methods for Studying this compound Binding

Electrophysiological Characterization

Table 2: Experimental approaches for characterizing this compound binding and inhibition

| Method | Key Applications | Typical Conditions | Key Measurements |

|---|---|---|---|

| Two-electrode voltage clamp (Xenopus oocytes) | Concentration-response relationships, mutagenesis studies | Mg²⁺-free saline, pH 7.3-7.5, Vh = -60 to -20 mV | IC₅₀, Hill coefficient, maximal inhibition [2] [5] |

| Whole-cell patch clamp (HEK293 cells) | Kinetic analysis, voltage-dependence | Cs⁺-based internal solutions, Vh = -70 mV | Inhibition potency, current-voltage relationships [3] |

| Single-channel recording | Gating mechanism analysis | Cell-attached or outside-out patches | Open probability, mean open/closed times, gating modes [3] |

| Calcium influx assays | Potency ranking of analogs | Primary neuronal cultures | EC₅₀ values for inhibition [6] |

Electrophysiological techniques form the cornerstone of this compound characterization. The slow kinetics of this compound inhibition (both onset and offset) require prolonged application times to reach equilibrium—from 30 seconds for high concentrations (30 μM) to 120 seconds for low concentrations (30-100 nM) [2]. This slow kinetics is a critical consideration in experimental design, as incomplete equilibration can lead to inaccurate potency estimates.

For standard inhibition assays, NMDA receptor currents are typically induced by application of saturating concentrations of both L-glutamate and glycine (100 μM each) [2]. This compound is then applied in increasing concentrations, with careful attention to achieving equilibrium at each concentration. Data analysis involves fitting concentration-response relationships with the Hill equation to determine IC₅₀ values, Hill coefficients, and maximal inhibition levels [2].

Molecular Biology and Mutagenesis Approaches

Site-directed mutagenesis has been instrumental in identifying critical residues involved in this compound binding. The typical approach involves:

- Creating chimeric subunits between GluN2B and other GluN2 subunits (e.g., GluN2A) to localize domains responsible for this compound sensitivity [5]

- Systematic point mutations of candidate residues in both GluN1 and GluN2B N-terminal domains [1] [5]

- Functional characterization of mutant receptors using electrophysiological methods [2]

- Structural modeling based on mutagenesis results to predict binding modes [5]

Experimental workflows for studying this compound binding typically follow this sequence:

Experimental workflow for characterizing this compound binding, combining molecular biology and electrophysiology approaches.

Biochemical and Structural Approaches

Biochemical studies on isolated N-terminal domains have provided crucial evidence for direct this compound binding. These approaches include:

- Expression and purification of soluble GluN1 and GluN2B N-terminal domains [5]

- Binding assays using radiolabeled or fluorescent ligands to measure direct interactions [4]

- Western blot analysis to confirm heterodimer formation between GluN1 and GluN2B NTDs [5]

- X-ray crystallography of the GluN1/GluN2B NTD heterodimer with bound this compound [6]

These biochemical approaches have confirmed that GluN1 and GluN2B N-terminal domains form a stable heterodimer and that this compound binds at their interface with affinities in the range of GluN1R ≈ GluN2BR ⋙ GluN2AR [5].

Quantitative Pharmacological Data

Potency and Efficacy Parameters

Table 3: Pharmacological properties of this compound and related compounds at GluN2B-containing NMDA receptors

| Compound | IC₅₀/EC₅₀ Value | Maximal Inhibition | Hill Coefficient | Experimental System |

|---|---|---|---|---|

| This compound | 100 ± 40 nM [6] | Partial (~80%) [2] | ~1 [2] | Primary forebrain cultures [6] |

| EVT-101 | 22 ± 8 nM [6] | N/A | N/A | Primary forebrain cultures [6] |

| Ro 25-6981 | 60 ± 30 nM [6] | N/A | N/A | Primary forebrain cultures [6] |

| Eliprodil | 1300 ± 700 nM [6] | N/A | N/A | Primary forebrain cultures [6] |

| Ro 04-5595 | 186 ± 32 nM [6] | N/A | N/A | Primary forebrain cultures [6] |

This compound typically exhibits IC₅₀ values in the nanomolar range for recombinant GluN2B-containing NMDA receptors, with exact values depending on the experimental system and conditions [2] [6]. The inhibition is always partial, with maximal inhibition typically reaching approximately 80% even at saturating this compound concentrations [2]. This partial efficacy may have therapeutic advantages, as it allows modulation of NMDA receptor activity without complete suppression.

Mutagenesis Data and Residue-Specific Effects

Comprehensive mutagenesis studies have quantified the effects of specific residue mutations on this compound potency:

Table 4: Effects of selected mutations on this compound sensitivity

| Mutation | Effect on this compound IC₅₀ | Interpretation |

|---|---|---|

| GluN2B-K234A | Significant increase (~10-fold) [1] | Disruption of key binding interaction |

| GluN2B-I150A | Drastic reduction in this compound sensitivity [1] | Loss of hydrophobic interaction |

| GluN2B-M134A | Altered potency [6] | Role in differentiating binding sites |

| GluN2B-Y175F | Reduced this compound sensitivity [6] | Loss of critical interaction |

| Various GluN1 mutations | Variable effects [5] | Contribution to binding interface |

The quantitative effects of mutations provide crucial information about the relative contributions of specific residues to this compound binding energy. Hydrophobic residues often contribute to the binding pocket architecture, while hydrophilic residues may form specific interactions with the this compound molecule [1].

Implications for Drug Development

The characterization of this compound's binding site has significant implications for rational drug design targeting NMDA receptors. The structural insights gained from this compound binding studies provide a framework for developing novel GluN2B-selective antagonists with improved therapeutic properties [1] [6].

Several strategic considerations emerge from these studies:

- The LIVBP-like domain of GluN2B represents a promising therapeutic target for neuroprotective agents [1]

- The heterodimer interface between GluN1 and GluN2B NTDs can accommodate structurally diverse ligands [6]

- Multiple binding pockets exist within the general this compound binding site, including the classical this compound site and the EVT-101 site [6]

- Differences in interaction patterns with key residues explain variations in potency among GluN2B-selective antagonists [6]

Recent research has identified that the EVT-101 binding pocket can accommodate more structurally diverse ligands than the classical this compound-binding site [6]. This structural flexibility may be exploited to develop compounds with tailored pharmacological properties. Additionally, the discovery that this compound binding involves residues from both GluN1 and GluN2B subunits explains the remarkable selectivity for GluN2B-containing receptors, providing a blueprint for maintaining subtype specificity in next-generation therapeutics.

Conclusion

The binding of this compound to the N-terminal domain of GluN2B-containing NMDA receptors represents a paradigm for allosteric modulation of ionotropic glutamate receptors. Through its binding at the GluN1/GluN2B NTD interface, this compound stabilizes a receptor conformation with reduced channel open probability, providing selective inhibition of GluN2B-containing receptors. The detailed characterization of this binding site through combined electrophysiological, mutagenic, and structural approaches has provided crucial insights into NMDA receptor modulation and opened new avenues for therapeutic development.

References

- 1. Mapping the binding of the neuroprotectant site on NMDA... This compound [pubmed.ncbi.nlm.nih.gov]

- 2. Mapping the Binding Site of the Neuroprotectant this compound on ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound Effects on GluN2B-Containing Glutamate Receptors [pmc.ncbi.nlm.nih.gov]

- 4. Structural Changes of Regulatory Domain Heterodimer ... [sciencedirect.com]

- 5. Structural Changes of Regulatory Domain Heterodimer ... [pmc.ncbi.nlm.nih.gov]

- 6. Exploring the overlapping binding sites of this compound and ... [pmc.ncbi.nlm.nih.gov]

Ifenprodil polyamine site interaction NMDA receptor

Quantitative Data on Ifenprodil Action

| Parameter | Experimental System | Value | Context / Conditions |

|---|---|---|---|

| IC₅₀ for GluN1/NR2B | Recombinant Receptors | 0.34 µM [1] | Steady-state currents; prototypic high-affinity block. |

| IC₅₀ for GluN1/NR2A | Recombinant Receptors | 146 µM [1] | Demonstrates >400-fold selectivity for NR2B over NR2A. |

| Inhibition of Steady-State Currents | Cultured Cortical Neurons | IC₅₀ = 0.3 µM [2] | Evoked by 100 µM NMDA, saturating glycine, no spermine. |

| Inhibition in 1 mM Spermine | Cultured Cortical Neurons | IC₅₀ = 1.4 µM [2] | Spermine allosterically reduces this compound's affinity. |

| Inhibition in 3 mM Spermine | Cultured Cortical Neurons | IC₅₀ = 1.8 µM [2] | Greater reduction in this compound affinity with more spermine. |

| Apparent IC₅₀ (Activity-Dependent) | Cultured Cortical Neurons | 0.17 µM [3] | Against 100 µM NMDA; higher agonist concentration increases this compound affinity. |

| Apparent IC₅₀ (Activity-Dependent) | Cultured Cortical Neurons | 0.88 µM [3] | Against 10 µM NMDA; lower agonist concentration decreases this compound affinity. |

| Interaction Partner | Type of Interaction | Functional Outcome | Key Residues / Domains |

|---|---|---|---|

| Spermine / Polyamine Site | Allosteric, Non-competitive [2] | Mutual reduction in affinity; spermine binding decreases this compound potency and vice versa. | NMDAR1 splice variant (lacking 21-aa insert) [2]; GluN2B E201 [1] |

| Mg²⁺ | Analogous to Spermine [2] | Similar allosteric reduction in this compound affinity; suggested as physiological ligand at this site. | - |

| Protons (H⁺) | Potentiation of Inhibition [4] [5] | This compound increases receptor's sensitivity to proton blockade, enhancing inhibitory effect. | - |

| GluN2B Subunit | High-Affinity Binding | Confers subunit selectivity; absolutely required for high-affinity this compound interaction. | Arginine-337 (critical for this compound) [1]; F176 (in α5 helix) [6] |

| GluN1 Subunit | Part of Binding Site | Contributes to the this compound binding pocket at the GluN1/GluN2B ATD interface. | LIVBP-like domain [4] [6] |

Mechanism of Action & Allosteric Modulation

The following diagram illustrates the core allosteric network and state-dependent inhibition mechanism of this compound, integrating its key interactions.

This compound's allosteric network and state-dependent inhibition.

Detailed Experimental Protocols

Whole-Cell Voltage Clamp in Cortical Neurons

This method is used for studying steady-state inhibition and kinetics of this compound [2].

- Cell Preparation: Use rat cultured cortical neurons (7-14 days in vitro) grown on astrocyte feeder layers.

- Recording Setup: Continuously perfuse with a simplified salt solution (in mM: 149 NaCl, 3.25 KCl, 2 CaCl₂, 2 MgCl₂, 10 Hepes, 11 D-glucose; pH 7.35). Omit MgCl₂ from the drug-containing barrels to remove voltage-dependent block.

- Patch Pipettes: Pull from borosilicate glass; fill with internal solution (in mM: 120 CsF, 10 CsCl, 11 EGTA, 0.5 CaCl₂, 10 Hepes; pH 7.25).

- Drug Application: Apply drugs via fast perfusion from multi-barreled capillaries. Include 30 µM glycine in all solutions to ensure saturation of the glycine site.

- Data Collection & Analysis:

- Record steady-state currents evoked by a fixed concentration of NMDA (e.g., 100 µM).

- Apply increasing concentrations of this compound to generate an inhibition curve.

- To measure on- and off-rates, apply a single concentration of this compound and fit the current decay and recovery phases with single exponentials to obtain τ_on and τ_off.

- To study spermine interaction, repeat the above in the presence of 1 mM and 3 mM spermine.

Two-Electrode Voltage Clamp (TEVC) in Oocytes

This system is ideal for characterizing subunit selectivity using recombinant receptors [6].

- Receptor Expression: Inject cRNA for GluN1-1a and your chosen GluN2 subunit (e.g., GluN2B) into Xenopus laevis oocytes.

- Electrophysiology: Perform recordings 1-3 days post-injection. Voltage-clamp oocytes at a holding potential between -60 mV and -80 mV.

- Solution Superfusion: Continuously superfuse the oocyte with a solution containing agonists. A common solution is (in mM): 115 NaCl, 2.5 KCl, 0.18 CaCl₂, 10 HEPES, pH 7.2, along with 10 µM glycine and 10 µM glutamate.

- Drug Application & Analysis:

- Record a stable control current response.

- Apply the test compound (e.g., this compound) for a sufficient time to reach equilibrium block.

- Wash with agonist solution to observe recovery.

- Calculate the percentage inhibition of the control current amplitude at equilibrium.

Single-Channel Recordings

This technique reveals how this compound alters the fundamental gating kinetics of single NMDA receptors [5].

- Cell Preparation & Transfection: Use HEK 293 cells transiently transfected with GluN1 and GluN2B plasmid DNA.

- Recording Configuration: Perform either cell-attached or outside-out patch-clamp recordings.

- Solutions: For cell-attached recordings, the pipette solution should contain agonists (e.g., 1 mM glutamate and 1 mM glycine) and the desired concentration of this compound. The bath solution can be normal saline.

- Data Acquisition & Analysis:

- Record single-channel currents at a holding potential of -70 mV or -80 mV with high bandwidth (e.g., 10 kHz).

- Idealize the recorded data to determine the durations of open and shut intervals.

- Fit the distributions of open and shut times with mixtures of exponential functions.

- Compare the mean open time, mean shut time, and open probability (P_open) between control and this compound conditions.

Key Insights for Research & Development

- Exploit State-Dependency: this compound's higher affinity for agonist-bound states [3] underlies its activity-dependence, potentially leading to a therapeutic window wider than that of classic NMDA channel blockers.

- Target the Interface: The binding site at the GluN1/GluN2B ATD interface [6] is a key target for designing new selective compounds.

- Consider Off-Target Effects: Be aware that this compound also has affinity for adrenergic, serotonergic, and sigma receptors [1] [6]. Newer, more rigid scaffolds like 3-benzazepines show reduced off-target activity while maintaining GluN2B potency [6].

- Account for Multiple Mechanisms: Beyond NMDA receptor blockade, this compound can also inhibit the Na⁺/Ca²⁺ exchanger (NCX) operating in reverse mode [7]. This dual action may be critical for its efficacy in preventing calcium dysregulation and excitotoxicity.

References

- 1. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. An allosteric interaction between the NMDA receptor ... [pmc.ncbi.nlm.nih.gov]

- 3. A novel mechanism of activity-dependent NMDA receptor ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a novel NMDA receptor antagonist [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of this compound on GluN1/GluN2B N-Methyl-D-aspartate ... [sciencedirect.com]

- 6. A common mechanism allows selective targeting of ... [nature.com]

- 7. This compound, a NR2B-selective antagonist of NMDA receptor ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Ifenprodil Structure-Activity Relationship (SAR) for Neurotherapeutic Development

Executive Summary

Ifenprodil represents a prototypical NR2B-selective NMDA receptor antagonist with significant therapeutic potential across neurological and psychiatric disorders. This whitepaper provides a comprehensive analysis of this compound's structure-activity relationship (SAR), synthesizing current structural biology, pharmacological profiling, and medicinal chemistry research. Key findings establish that the (1R,2R) configuration delivers optimal GluN2B binding affinity (Kᵢ = 5.8 nM) and ion channel inhibition (IC₅₀ = 223 nM), while specific phenolic and basic amine functionalities are essential for allosteric receptor modulation. Recent research has identified this compound's additional mechanism of Na+/Ca²+ exchanger inhibition, expanding its neuroprotective profile beyond NMDA receptor antagonism. Emerging clinical applications are being investigated for methamphetamine dependence (120 mg/day in Phase II trials) and potential repurposing for other CNS disorders. This technical guide equips researchers with the foundational SAR principles and experimental methodologies necessary for rational design of next-generation NR2B-selective therapeutics with enhanced specificity and improved clinical profiles.

Introduction and Clinical Significance

This compound is a synthetic phenylethanolamine compound that functions as a highly selective antagonist for NMDA receptors containing the GluN2B subunit. Since its initial characterization, this compound has served as the prototypical lead compound for a class of subtype-specific NMDA receptor inhibitors that exhibit >200-fold selectivity for GluN2B-containing receptors over other NMDA receptor subtypes [1]. The clinical significance of this compound stems from its favorable therapeutic index and its role in establishing the therapeutic potential of GluN2B-selective antagonism for neurological disorders while avoiding the severe side effects associated with pan-NMDA receptor antagonists [2].

The therapeutic relevance of this compound continues to expand beyond its initial application as a cerebral vasodilator. Current investigational applications include:

- Neuroprotection: Prevention of glutamate-induced excitotoxicity in stroke, traumatic brain injury, and neurodegenerative conditions through dual inhibition of NR2B-NMDAR and NCXrev [2]

- Substance Use Disorders: Clinical trials investigating this compound (60-120 mg/day) for methamphetamine dependence, based on its blockade of G-protein-activated inwardly rectifying potassium (GIRK) channels [3]

- Potential COVID-19 Application: Examination in clinical trials for COVID-19, though the precise mechanism remains under investigation [4]

- Idiopathic Pulmonary Fibrosis: Investigation in clinical settings for fibrotic conditions [4]

The selective antagonism of this compound for GluN2B-containing NMDA receptors represents a crucial pharmacological advantage, as it preserves physiological NMDA receptor function while specifically targeting pathological overactivation associated with excitotoxicity [1]. This selectivity profile has established this compound as an essential research tool and therapeutic lead compound for targeting GluN2B-containing NMDA receptors.

Structural Foundations of this compound

Core Chemical Structure and Stereochemistry

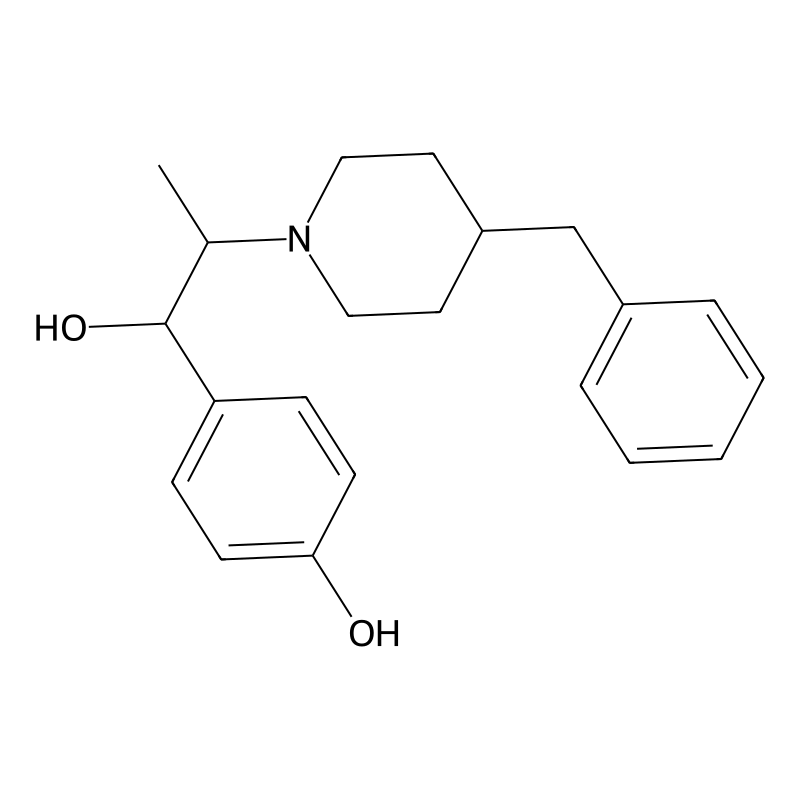

This compound possesses a phenylethanolamine backbone characterized by specific structural domains essential for its biological activity. The compound features two chiral centers, resulting in four possible stereoisomers with distinct pharmacological profiles [4]. The core structure consists of:

- A phenolic ring system that participates in critical hydrogen bonding interactions with GluN2B residues

- A hydrophobic linker region connecting the aromatic systems

- A basic amine moiety that can be protonated under physiological conditions

- A benzyl group attached to the amine nitrogen, contributing to hydrophobic interactions

Table 1: Stereochemical Dependence of this compound Pharmacological Activity

| Stereoisomer | GluN2B Binding Affinity (Kᵢ, nM) | Ion Channel Inhibition (IC₅₀, nM) | Selectivity for GluN2B over α, σ, and 5-HT receptors |

|---|---|---|---|

| (1R,2R)-Ifenprodil | 5.8 | 223 | High |

| (1R,2S)-Ifenprodil | Not reported | Not reported | Not reported |

| (1S,2R)-Ifenprodil | Not reported | Not reported | Not reported |

| (1S,2S)-Ifenprodil | Not reported | Not reported | Not reported |

The absolute configuration of this compound stereoisomers has been determined unambiguously through X-ray crystal structure analysis of (1R,2S)- and (1S,2S)-configurations [4]. This structural characterization provides the foundation for understanding the stereochemical requirements for optimal receptor interaction.

Key Structural Domains and Functional Groups

The molecular architecture of this compound can be divided into three key domains, each contributing specific interactions with the GluN1/GluN2B NMDA receptor:

- Phenolic Head Group: The hydroxylated aromatic ring forms critical hydrogen bonds with GluN2B residues GLU236 and participates in hydrophobic interactions with PHE176 and PRO177 within the receptor binding pocket [5]

- Hydrophobic Spacer: The ethanolamine linker provides optimal distance and orientation between the phenolic head group and the basic amine, with specific stereochemical requirements

- Basic Amine Tail: The N-benzylpiperidine moiety engages in hydrophobic packing and potentially charge-charge interactions within the GluN1 subunit binding pocket

The N-benzylpiperidine moiety has been identified as a particularly privileged structure for GluN2B antagonism, serving as a key scaffold in numerous this compound-derived compounds and structural analogs [5] [6]. Structure-activity relationship studies demonstrate that modifications to this region significantly impact both binding affinity and functional activity.

Molecular Interactions and Binding Mode

Allosteric Binding Site Architecture

This compound binds to a distinct allosteric site located at the interface between the N-terminal domains (NTD) of GluN1 and GluN2B subunits, rather than competing with glutamate or glycine at the orthosteric binding sites [1]. This subunit interface binding explains the exceptional selectivity of this compound for GluN2B-containing NMDA receptors, as this specific interface is not present in receptors containing GluN2A, GluN2C, or GluN2D subunits [5]. The binding pocket is formed by elements from both subunits, creating a complex network of hydrophobic contacts, hydrogen bonds, and electrostatic interactions that stabilize this compound binding.

Crystallographic studies have revealed that this compound binding induces conformational changes in the NTD heterodimer, stabilizing a more closed conformation that reduces channel opening probability [1]. This allosteric mechanism modulates receptor function without completely blocking activation, preserving some physiological signaling while reducing excessive activation under pathological conditions.

Critical Residue Interactions

The binding mode of this compound involves specific interactions with key amino acid residues from both GluN1 and GluN2B subunits:

Table 2: Key Protein-Ligand Interactions in this compound Binding to GluN1/GluN2B-NMDAR

| Residue | Subunit | Interaction Type | Functional Role |

|---|---|---|---|

| GLU236 | GluN2B | Hydrogen bonding | Forms critical hydrogen bond with phenolic OH |

| PHE176 | GluN2B | Hydrophobic/π-stacking | Hydrophobic contact with aromatic rings |

| PRO177 | GluN2B | Hydrophobic | Contributes to binding pocket shape complementarity |

| LYS178 | GluN1 | Hydrophobic/electrostatic | Interacts with benzylpiperidine moiety |

| ASP165 | GluN1 | Potential H-bond | Stabilizes binding interface |

Recent molecular dynamics simulations with this compound-like compounds have revealed additional interactions with residues ARG431, THR433, LYS466, and TYR476 on the GluN2B D-chain, suggesting these residues may contribute to the stability of the ligand-receptor complex [7]. These simulations also indicate that this compound influences the dynamic conformational states of the GluN1b-GluN2B receptor complex, particularly modulating interactions between GluN1b Lys178 and GluN2B Asn184 [7].

The following diagram illustrates the allosteric inhibition mechanism of this compound and key residue interactions:

This compound's allosteric inhibition mechanism at the GluN1/GluN2B NMDAR interface.

Experimental Protocols for SAR Studies

Molecular Docking and Computational Approaches

Computational methods provide powerful tools for initial SAR assessment and binding mode prediction:

Protein Structure Preparation: Retrieve NMDA receptor structure (e.g., PDB: 4PE5) from RCSB Protein Data Bank. Address structural irregularities and missing atoms using BioVia Discovery Studio Visualizer. Add hydrogen atoms using MGLTools and PyMOL, then assign Gasteiger charges for electrostatic interaction calculations [7]

Ligand Preparation: Retrieve compound structures from PubChem database in SDF format. Perform energy minimization using Biovia Discovery Studio. Convert structures to Autodock-compatible PDBQT format using MGLTools "Prepare Ligand" tool [7]

Docking Simulations: Conduct blind virtual screening against various receptor domains using AutoDock. Evaluate binding energies and interaction patterns. Analyze binding preference across receptor chains (A-chain, B-chain, C-chain, D-chain) [7]

Molecular Dynamics Simulations: Run simulations (typically 100 ns) to assess compound stability and conformational dynamics. Analyze key interactions including hydrogen bonding, hydrophobic contacts, and water-bridging interactions. Evaluate effects on receptor domain distances and linker tension [7]

In Vitro Pharmacological Assays

Experimental validation of computational predictions employs established pharmacological methods:

Receptor Binding Assays: Determine Kᵢ values using radioligand competition binding with [³H]this compound or similar radioligands. Use recombinant GluN2B-NMDA receptors expressed in HEK293 cells. Incubate with varying concentrations of test compounds (typically 0.1 nM - 100 μM) to generate competition curves [4] [1]

Functional Electrophysiology:

- Two-Electrode Voltage Clamp: Express rat GluN1-1a and GluN2B clones in Xenopus oocytes or HEK293 cells. Record whole-cell currents at -70 mV holding potential with intracellular solution containing 135 mM CsF, 33 mM CsOH, 2 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPBS, and 11 mM EGTA (pH 7.4). Apply glutamate (100 μM) and glycine (30 μM) with varying compound concentrations to determine IC₅₀ values [4] [1]

- Single-Channel Recordings: Examine single-channel kinetics in this compound-bound GluN2B receptors. Record on-cell single-molecule activity with maximally effective agonist concentrations. Analyze effects on channel open probability (Po), mean open time, and gating modes [1]

Calcium Imaging: Load hippocampal neurons (6-16 DIV) with 2.6 μM Fura-2AM or Fura-2FF-AM for 60 minutes at 37°C. Monitor changes in cytosolic Ca²⁺ concentration ([Ca²⁺]c) using Fura-2 F340/F380 ratio. Expose to glutamate challenge (50-100 μM) with/without test compounds to assess neuroprotective effects [2]

The following diagram illustrates the key experimental workflow for evaluating this compound analogs:

Experimental workflow for comprehensive evaluation of this compound analogs.

Therapeutic Applications and Clinical Evidence

Neuroprotective Mechanisms

This compound exhibits a multi-modal neuroprotective profile through its actions on distinct molecular targets:

GluN2B-Selective NMDAR Antagonism: this compound completely prevents glutamate-induced delayed calcium dysregulation (DCD) in "younger" hippocampal neurons (6-8 days in vitro) where NR2A-containing NMDAR expression is low [2]. In "older" neurons (13-16 DIV) expressing both NR2A and NR2B NMDARs, combined application of this compound with NR2A-preferring antagonists is required to prevent DCD, indicating a developmental shift in NMDAR subunit dependence [2]

Na+/Ca²+ Exchanger Inhibition: this compound and this compound-like NR2B-NMDAR antagonists (Ro 25-6981 and Co 101244) inhibit gramicidin- and Na+/NMDG-replacement-induced increases in cytosolic Ca²⁺ mediated predominantly by reverse-mode Na+/Ca²+ exchange (NCXrev) [2]. This mechanism correlates with this compound's efficacy in preventing DCD and emphasizes the important role of NCXrev in excitotoxic neuronal death

GIRK Channel Modulation: this compound concentration-dependently inhibits G protein-activated inwardly rectifying potassium (GIRK) channel currents, which play a key role in the mechanism of action of addictive substances [3]. This activity underlies its investigation for substance use disorders

Clinical Trial Evidence

Recent clinical investigations have expanded this compound's potential therapeutic applications:

Methamphetamine Dependence: A randomized, double-blind, placebo-controlled trial (UMIN000030849) investigates this compound (60 mg/day and 120 mg/day) for methamphetamine dependence over 84-day administration with 84-day follow-up [3]. Primary outcomes measure methamphetamine use during administration, with secondary outcomes including days of abstinence, urine tests, relapse risk, and drug craving

Alcohol Dependence: Previous studies indicate this compound treatment (60 mg/day for 3 months) decreased alcohol use scores in patients with alcohol dependence compared to control medication [3]. Case reports suggest 120 mg/day this compound effectively reduced craving in patients with substance dependence

Cerebral Ischemia: Novel tryptamine derivatives designed using this compound's pharmacophore demonstrate orally available therapeutic effects in cerebral ischemia models, showing convincing results in mechanism of action tests, pharmacokinetics, and pharmacodynamics [5]

Summary and Perspectives

The structure-activity relationship of this compound provides a foundational framework for developing novel therapeutics targeting GluN2B-containing NMDA receptors. Key structural insights include the critical importance of the (1R,2R) configuration for optimal activity, the essential nature of the phenolic hydroxyl group for hydrogen bonding with GLU236, and the significant contribution of the N-benzylpiperidine moiety for hydrophobic interactions within the binding pocket.

Future directions in this compound-based drug development include:

- Enhanced Selectivity Profiles: Designing compounds with improved selectivity over α₁ adrenergic, σ, and 5-HT receptors to minimize off-target effects [4]

- Dual-Target Therapeutics: Leveraging this compound's multi-modal mechanism (NMDAR antagonism + NCXrev inhibition) for enhanced neuroprotection in excitotoxicity paradigms [2]

- Structural Hybridization: Incorporating this compound's key pharmacophoric elements into novel chemotypes, as demonstrated with tryptamine derivatives [5]

- Prodrug Development: Addressing pharmacokinetic limitations through prodrug approaches, exemplified by BMS-986163, a water-soluble intravenous prodrug of potent GluN2B antagonist BMS-986169 [5]

The continued investigation of this compound's SAR, coupled with emerging structural biology insights and clinical findings, positions GluN2B-selective antagonists as promising therapeutic candidates for a spectrum of neurological and psychiatric disorders characterized by glutamate system dysregulation.

References and Additional Resources

- This compound, a NR2B-selective antagonist of NMDA receptor [2]

- This compound Stereoisomers: Synthesis, Absolute Configuration, and Biological Activity [4]

- This compound Effects on GluN2B-Containing Glutamate Receptors [1]

- Discovery of novel tryptamine derivatives as GluN2B antagonists [5]

- Study of effects of this compound in patients with methamphetamine dependence [3]

References

- 1. Articles this compound Effects on GluN2B-Containing Glutamate ... [sciencedirect.com]

- 2. This compound, a NR2B-selective antagonist of NMDA receptor ... [pmc.ncbi.nlm.nih.gov]

- 3. Study of effects of this compound in patients with methamphetamine ... [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Absolute Configuration, and Correlation with ... [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of novel tryptamine derivatives as GluN2B ... [sciencedirect.com]

- 6. Diverse chemical scaffolds enhance oligodendrocyte ... [pmc.ncbi.nlm.nih.gov]

- 7. In-Silico discovery of 17alpha-hydroxywithanolide-D as ... [nature.com]

Ifenprodil phase I and phase II metabolite identification

Phase I and Phase II Metabolites of Ifenprodil

The table below summarizes the main metabolites of this compound identified through in vitro (rat liver microsomes) and in vivo (rat urine) studies [1] [2].

| Metabolite Type/Pathway | Key Biotransformation | Experimental System |

|---|---|---|

| Phase I Metabolites | ||

| N-dealkylation | Cleavage of the piperidine group [2]. | In vitro (RLM) |

| Aromatic hydroxylation | Addition of -OH group to either aromatic ring [2]. | In vitro (RLM) |

| Aliphatic hydroxylation | Addition of -OH group to the piperidine moiety [2]. | In vitro (RLM) |

| Phase II Metabolites | ||

| Glucuronidation | Conjugation of the phenolic group with glucuronic acid [1] [2]. | In vitro (with UDPGA) & In vivo (rat urine) |

| Sulfation | Conjugation of a hydroxylated metabolite with sulfate [2]. | In vitro (with PAPS) |

| Methylation | Methylation of a hydroxylated metabolite (catechol structure) [2]. | In vitro (with SAM) |

The phenol group is identified as the most metabolically labile structural element of this compound. Glucuronide conjugates (specifically noted as glucuronide 7 and 8 in the study) were found to be the main metabolites formed in vivo [1].

Experimental Protocol for Metabolite Identification

Here is a detailed methodology for identifying this compound metabolites, based on the published research [2].

Sample Preparation:

- In vitro Incubation: this compound is incubated with rat liver microsomes and the necessary co-factors. For Phase I metabolism, NADPH (nicotinamide adenine dinucleotide phosphate) is used. For Phase II metabolism, specific co-factors are added: UDPGA (uridine 5'-diphosphoglucuronic acid) for glucuronidation, PAPS (adenosine-3'-phosphate-5'-phosphosulfate) for sulfation, and SAM (S-(5'-adenosyl)-l-methionine) for methylation [2].

- In vivo Sample Collection: this compound is administered to a rat, and urine is collected for analysis [2].

Instrumentation and Analysis:

- Technique: Liquid Chromatography-Multiple Stage Mass Spectrometry (LC-MSⁿ) [1] [2].

- Fragmentation Pattern: The structural characterization relies on understanding the fragmentation pattern of the parent this compound molecule (m/z 325.20). Key fragmentation steps include [2]:

- Dehydration: Loss of water (H₂O) from the secondary alcohol, resulting in m/z 308.2003.

- N-dealkylation: Cleavage of the C-N bond, leading to a benzylpiperidine fragment with m/z 245.

- Other cleavages: Loss of a methyl group and fragmentation of the alcohol moiety.

The following diagram illustrates the experimental workflow for metabolite identification:

Bioanalytical Method for Quantification

A separate, validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method has been developed for quantifying this compound in biological samples, which can be applied to pharmacokinetic studies [3].

- Chromatographic Conditions:

- Column: Luna Phenyl hexyl (150 mm × 4.6 mm, 3.5 μm).

- Mobile Phase: Ammonium formate (pH 2.5) : Acetonitrile (60:40, v/v).

- Flow Rate: 1 ml/min.

- Detection: UV at 220 nm.

- Internal Standard: Dextromethorphan [3].

- Sample Extraction: Liquid-liquid extraction of rat plasma using acetonitrile [3].

- Method Validation: The method was validated per US FDA guidelines, showing linearity in the range of 200–4,000 ng/ml with a correlation coefficient of 0.9998 [3].

Key Takeaways for Researchers

- Primary Metabolic Soft Spot: The phenolic group is the most susceptible site for metabolism, leading primarily to glucuronide conjugates [1] [2].

- Complex Phase I Metabolism: this compound undergoes several Phase I reactions, including N-dealkylation and hydroxylation at multiple sites (both aromatic rings and the piperidine ring) [2].

- Tool for Pharmacokinetics: A robust and validated RP-HPLC method is available for the precise quantification of this compound in plasma, facilitating future drug development work [3].

References

Ifenprodil in Clinical Development: Comprehensive Technical Review of Efficacy, Safety, and Mechanisms

Drug Profile and Development History

Ifenprodil is a small molecule therapeutic agent with a unique multi-target mechanism of action that has been investigated for multiple clinical indications. Initially approved in Japan and South Korea for the treatment of dizziness following brain ischemia at doses up to 60 mg/day, this compound has more recently been explored in clinical trials for various central nervous system and respiratory conditions [1]. The drug represents a novel first-in-class treatment approach for several challenging conditions, with its mechanism centered on antagonism of the GluN2B subunit of NMDA receptors [2]. This compound is considered a new chemical entity (NCE) in major global markets despite its prior approval in some countries, potentially allowing for extended exclusivity periods for new indications [3].

The development pathway for this compound exemplifies pharmaceutical repurposing, where a drug with established safety profile is investigated for new therapeutic applications. Clinical stage companies including Algernon Pharmaceuticals and Seyltx have advanced this compound through clinical trials for conditions ranging from substance use disorders to chronic cough [4] [3]. Research has expanded to explore its potential in COVID-19 treatment, with an End of Phase 2 meeting requested with the U.S. FDA in 2021 [5]. The compound's diverse applications stem from its ability to modulate key neurological pathways involved in both addiction and reflexive conditions, positioning it as a promising candidate for multiple unmet medical needs.

Comprehensive Clinical Trial Data and Outcomes

Quantitative Clinical Outcomes Across Indications

Table 1: Summary of this compound Clinical Trial Results Across Indications

| Indication | Trial Phase | Dose Regimen | Primary Efficacy Outcome | Key Secondary Outcomes | Reference |

|---|---|---|---|---|---|

| Methamphetamine Use Disorder | Phase 2 (Exploratory) | 60 mg/d vs 120 mg/d vs placebo for 84 days | No significant effect on methamphetamine use (primary endpoint) | Reduced days of use during follow-up; Improved emotionality problems subscale scores | [6] [1] |

| Idiopathic Pulmonary Fibrosis Cough | Phase 2a | 20 mg TID | ~40% reduction in cough from baseline (p=0.001) | 32% reduction at 4 weeks; 39.5% reduction at 12 weeks (24-hour counts) | [4] [2] |

| Refractory Chronic Cough (Preclinical) | Guinea Pig Model | 30 mg/kg | 93% reduction in median cough count (p=0.036) | Dose-dependent response; No respiratory depression observed | [4] [3] |

| Alcohol Dependence | Clinical Use (Report) | 60 mg/d for 3 months | Improved alcohol use scores | Reduced craving in case reports | [1] |

The clinical development program for this compound has generated mixed efficacy results across different indications. For methamphetamine use disorder, a randomized, double-blind, placebo-controlled trial conducted in Japan demonstrated that this compound did not meet its primary endpoint of reducing methamphetamine use during the 84-day administration period [6] [1]. However, in secondary analyses, the 120 mg/d this compound group showed improvement in the number of days of methamphetamine use during the follow-up period and in scores on the emotionality problems subscale of the Stimulant Relapse Risk Scale (SRRS), suggesting some potential effect on emotional components of addiction [1].

In contrast, investigations for chronic cough conditions have demonstrated more consistently positive outcomes. In patients with idiopathic pulmonary fibrosis (IPF), this compound administered at 20 mg three times daily reduced cough by approximately 40% from baseline (p=0.001) [4]. A statistical review of these results showed geometric mean 24-hour cough counts reduced by 32% at four weeks and 39.5% at twelve weeks compared to baseline [2]. Most impressively, recent preclinical studies in a guinea pig model of refractory chronic cough demonstrated a remarkable 93% reduction in median cough count (p=0.036) at a dose of 30 mg/kg, with a clear dose-dependent response observed across 1, 3, 10, and 30 mg/kg dosage groups [4] [3].

Detailed Clinical Trial Methodologies

Table 2: Summary of Key Clinical Trial Designs for this compound

| Trial Element | Methamphetamine Use Disorder Trial | IPF Chronic Cough Trial | Upcoming RCC Phase 2b (SILINDA) |

|---|---|---|---|

| Study Design | Randomized, double-blind, exploratory, dose-ranging, placebo-controlled, single-center | Open-label Phase 2a | Placebo-controlled, parallel-arm randomized 1:1:1:1 |

| Patient Population | Japanese outpatients with methamphetamine use disorder (DSM-5 criteria) | Patients with idiopathic pulmonary fibrosis and chronic cough | Approximately 240 adults with refractory chronic cough |

| Dose Groups | Placebo, 60 mg/d, 120 mg/d (1:1:1 allocation) | 20 mg TID | 40 mg TID, 80 mg TID, 120 mg TID, placebo |

| Treatment Duration | 84-day administration + 84-day follow-up | 12 weeks | 12 weeks |

| Primary Endpoint | Use/non-use of methamphetamine during administration period | 24-hour cough frequency | 24-hour cough frequency at 12 weeks |

| Key Assessment Tools | Timeline Follow-back method, Stimulant Relapse Risk Scale, urine tests | VitaloJAK cough monitoring system, Cough Severity VAS, Leicester Cough Questionnaire | VitaloJAK cough monitoring system, CS-VAS, LCQ |

The methodological approaches across this compound clinical trials have been tailored to specific indications while maintaining rigorous standards. For the methamphetamine use disorder trial, researchers employed a randomized, double-blind, placebo-controlled design with 1:1:1 allocation to placebo, 60 mg/day, or 120 mg/day this compound groups [7] [1]. The study utilized the minimization method for randomization, accounting for prognostic factors including sex, DSM-5 diagnostic criteria met, and recent methamphetamine use [1]. Participants were outpatients diagnosed with methamphetamine use disorder according to DSM-5 criteria who had used methamphetamine in the past year and were at least 20 years old at informed consent [7].

The IPF chronic cough trial employed an open-label Phase 2a design evaluating this compound at 20 mg three times daily [2]. Assessment of cough frequency utilized the VitaloJAK cough monitoring system, which provides objective measurement of 24-hour cough counts [2]. Additional endpoints included patient-reported outcomes such as the Cough Severity Visual Analog Scale (CS-VAS) and the Leicester Cough Questionnaire (LCQ), which assess subjective cough experience and impact on quality of life, respectively [3]. The upcoming SILINDA Phase 2b trial for refractory chronic cough has been structured based on U.S. FDA feedback and will implement a more rigorous placebo-controlled, parallel-arm design with four treatment arms randomized 1:1:1:1 [4] [3]. This trial will maintain the 12-week treatment duration and 24-hour cough frequency primary endpoint, assessed using the VitaloJAK system [3].

Mechanisms of Action and Signaling Pathways

NMDA Receptor Antagonism and Neuropharmacology

This compound's primary mechanism of action involves high-affinity antagonism of NMDA receptors containing the GluN2B subunit. This compound binds to residues located deep within the dimer interface formed by GluN1 and GluN2B N-terminal domains (NTDs), acting as a negative allosteric modulator of receptor function [8]. This binding occurs in the nanomolar range (reported half-maximal inhibition of 130-340 nM at physiological pH) and is characterized by an allosteric mechanism that does not alter single-channel conductance but causes channel openings to become shorter and less frequent [8]. The inhibition is incomplete and use-dependent, making this compound particularly effective in conditions of excessive receptor activation.

The GluN2B subunit demonstrates specific expression patterns in brain regions relevant to both addiction and cough reflex pathways. Research has identified that the nucleus of the solitary tract in the medulla, where vagal afferent neurons terminate, shows prominent GluN2B expression, positioning this receptor as a rational target for modulating cough reflex pathways [3]. In addiction pathways, GluN2B-containing NMDA receptors are found in brain regions associated with reward and dependence, including the cerebral cortex, amygdala, hippocampus, and ventral tegmental area [7]. The subunit-specificity of this compound may explain its favorable side effect profile compared to non-selective NMDA receptor antagonists, as it avoids broad inhibition of NMDA receptor functions throughout the brain [3].

Figure 1: this compound's primary mechanism of action through allosteric antagonism of GluN2B-containing NMDA receptors, modulating both cough reflex and addiction pathways through regulation of calcium influx and neuronal excitability.

Additional Molecular Targets and Channel Interactions

Beyond its effects on NMDA receptors, this compound demonstrates activity at several additional molecular targets that may contribute to its therapeutic effects. The drug functions as a blocker of G protein-activated inwardly rectifying potassium (GIRK) channels, which play a key role in the mechanism of action of addictive substances [7] [1]. GIRK channels are activated by G protein-coupled receptors that couple with Gαi/o proteins and are important for regulating neuronal excitability [1]. Evidence suggests that alcohol can directly open GIRK channels without participation of G protein-coupled receptors, and genetic studies have linked GIRK channel function to susceptibility to substance dependence [1].

This compound also exhibits inhibition of the reverse Na+/Ca2+ exchanger (NCXrev), a mechanism that may contribute to its neuroprotective properties by preventing calcium dysregulation [9]. This effect was demonstrated in studies where this compound and this compound-like NR2B-NMDAR antagonists inhibited gramicidin- and Na+/NMDG-replacement-induced increases in cytosolic Ca2+ mediated predominantly by NCXrev [9]. The ability to inhibit both NMDAR-mediated calcium influx and NCXrev may create a synergistic protective effect against glutamate-induced excitotoxicity, potentially relevant to this compound's original indication for dizziness after brain ischemia [9] [1]. Additionally, this compound acts as a blocker of α1-adrenergic receptors, though the clinical significance of this activity in its current investigational uses remains less defined [1].

Figure 2: this compound's multi-target pharmacology, showing primary and secondary molecular targets contributing to its diverse biological effects and therapeutic potential.

Safety and Tolerability Profile

Adverse Event Documentation Across Trials

The safety profile of this compound has been consistently documented across multiple clinical trials, demonstrating generally favorable tolerability. In the methamphetamine use disorder trial, the safety of this compound was specifically confirmed in patients with methamphetamine use disorder, with no serious adverse events reported that were attributable to the study medication [6] [1]. This is particularly noteworthy given the vulnerable patient population and the potential for interactions with substance use. The trial employed comprehensive safety monitoring, including regular blood tests conducted on days 0, 28, and 84 to monitor safety parameters, with primary physicians and clinical research coordinators checking for adverse events at all visits [1].

In trials investigating this compound for respiratory conditions, the safety profile has been equally reassuring. The preclinical guinea pig citric acid challenge study demonstrated that dramatic cough suppression occurred below the no observed adverse effect level (NOAEL) dose, with no respiratory depression observed at any dose [4] [3]. This is a significant advantage over other antitussives like codeine and baclofen, which can cause concerning respiratory depression [3]. The established safety profile of this compound is further supported by its existing approval in Japan and South Korea for other indications, which provides extensive historical safety data [3]. This existing safety database potentially de-risks development for new indications while allowing for maximum exclusivity and intellectual property protection in major markets where it is considered a new chemical entity [3].

Comparative Safety Advantages